molecular formula C11H12N4O2S B3405682 Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate CAS No. 13980-78-4

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Cat. No.: B3405682
CAS No.: 13980-78-4
M. Wt: 264.31 g/mol
InChI Key: ZZEPFFJCNRUHDM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is a chemical compound with the molecular formula C11H12N4O2S. It is known for its unique structure, which includes a tetrazole ring attached to a phenyl group and an ethyl ester group.

Mechanism of Action

Mode of Action

Tetrazole derivatives, which this compound is a part of, are known to form hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Tetrazoles are known to act as bioisosteres of carboxylic acids due to their similar electrostatic potentials . This suggests that the compound may affect pathways involving carboxylic acid interactions.

Pharmacokinetics

Tetrazole bioisosteres are known to have higher membrane permeability due to their increased lipophilicity . This suggests that the compound may have good bioavailability.

Result of Action

Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic effects.

Action Environment

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the electrostatic environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves the reaction of 1-phenyltetrazole-5-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-17-10(16)8-18-11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPFFJCNRUHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353132
Record name F0835-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13980-78-4
Record name Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13980-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F0835-0010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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